1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and a carboxamide group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 2,5-dimethoxybenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the carboxamide group: The carboxamide group can be introduced by reacting the sulfonylated piperidine with an appropriate amine or amide precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the benzene ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents. It is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It is also used as a tool compound to study the structure-activity relationships of piperidine derivatives.
Chemical Research: The compound is used in chemical research to develop new synthetic methodologies and to study the reactivity of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or other proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(2,5-Dimethoxybenzenesulfonyl)-N-methyl-4-(pyridin-3-yloxy)pyrrolidine-2-carboxamide: This compound has a pyrrolidine ring instead of a piperidine ring and different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2,5-dimethoxybenzenesulfonyl group and the carboxamide group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-11-3-4-12(21-2)13(9-11)22(18,19)16-7-5-10(6-8-16)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHIVQZERJJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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